molecular formula C26H30FN5O5 B2468484 (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate CAS No. 1351632-18-2

(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate

Cat. No.: B2468484
CAS No.: 1351632-18-2
M. Wt: 511.554
InChI Key: ABZDWZANJFMEKG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzimidazole, piperidine, and piperazine ring. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in drug discovery . Piperidine and piperazine rings are common in many pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The benzimidazole ring system is planar and aromatic, contributing to the stability of the molecule. The piperidine and piperazine rings are saturated and can exist in various conformations .


Chemical Reactions Analysis

Benzimidazoles can undergo various reactions including alkylation, acylation, and halogenation . Piperidine and piperazine rings can be modified through reactions at the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents present. In general, benzimidazoles are stable, crystalline compounds. Piperidines and piperazines are typically liquids or low-melting solids .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Exploration: The compound has been synthesized and structurally characterized using techniques like IR, 1H NMR, LC-MS, and X-ray diffraction. This study highlights its potential in the field of crystallography and molecular structural analysis (Prasad et al., 2018).

Biological Activities

  • Antimicrobial and Antifungal Activities: Certain derivatives have been investigated for their antimicrobial and antifungal properties. This indicates the compound's potential application in developing new antimicrobial agents (Gan et al., 2010).

Pharmacokinetics

  • Pharmacokinetics of Novel Inhibitors: Studies have been conducted on analogs of this compound to understand their pharmacokinetics in the context of developing new cancer treatments. These studies provide insights into the compound's metabolism and systemic clearance (Teffera et al., 2013).

Materials Science Applications

  • Corrosion Inhibition: Derivatives of the compound have been evaluated for their efficiency in inhibiting corrosion in steel, highlighting its potential application in materials science (Yadav et al., 2016).

Chemotherapy Research

  • Anticancer Activity: Some related compounds have shown significant in vitro anticancer activity, suggesting potential applications in chemotherapy research (Boddu et al., 2018).

Drug Discovery

  • Novel Drug Candidates: Research into analogs has led to the discovery of new drug candidates, like inhibitors for specific enzymes, indicating its role in drug discovery and development (Shibuya et al., 2018).

Radiopharmaceutical Applications

  • Radiopharmaceutical Research: The compound has been part of a study for developing new radiopharmaceuticals, particularly in the context of labeling bioactive molecules (Mundwiler et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzimidazoles, piperidines, and piperazines are found in many drugs and can interact with a variety of biological targets .

Safety and Hazards

The safety and hazards would depend on the specific compound. Some benzimidazoles, piperidines, and piperazines are safe for human use, while others can be toxic or carcinogenic .

Future Directions

Given the wide range of biological activities exhibited by benzimidazoles, piperidines, and piperazines, there is potential for the development of new drugs based on these structures . Future research could focus on the synthesis and testing of new derivatives.

Properties

IUPAC Name

[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN5O.C2H2O4/c25-19-5-7-20(8-6-19)29-13-15-30(16-14-29)24(31)18-9-11-28(12-10-18)17-23-26-21-3-1-2-4-22(21)27-23;3-1(4)2(5)6/h1-8,18H,9-17H2,(H,26,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZDWZANJFMEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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